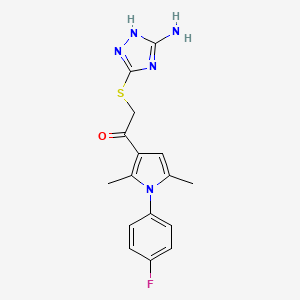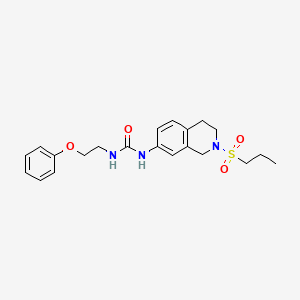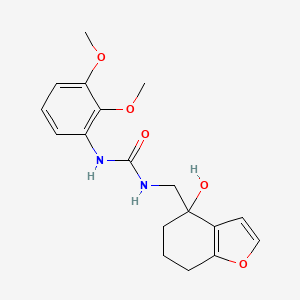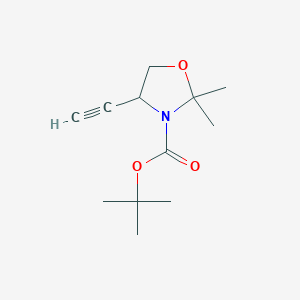![molecular formula C14H17N3O4 B2572418 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1824114-11-5](/img/structure/B2572418.png)
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a fused pyrazole and pyridine ring . This core is substituted at the 5-position with a carbonylamino group, which is further substituted with a 2-methylpropan-2-yl group (also known as a tert-butyl group). The molecule also contains a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[1,5-a]pyridine core, the carbonylamino group at the 5-position, and the carboxylic acid group . The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The carbonylamino group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the compound’s solubility could be influenced by the polar carbonylamino and carboxylic acid groups .科学的研究の応用
Synthesis and Characterization
Research efforts have demonstrated the synthesis and characterization of pyrazole and pyridine derivatives, underlining their structural diversity and the influence of substituents on their properties. For instance, studies have explored the formation of pyrazole-3-carboxamides and -3-carboxylate derivatives through reactions with binucleophiles, indicating good yields and providing insights into the reaction mechanisms and structural determinations via spectroscopic methods (Yıldırım, Kandemirli, & Akçamur, 2005).
Antimicrobial and Antiviral Activities
Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies highlight the potential therapeutic applications of these compounds, including their effectiveness against various pathogens. For example, certain pyrazolopyridine derivatives have shown moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential utility in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Antitumor Activities
The exploration of pyrazolopyrimidine derivatives for their in vitro antitumor activities against different human cancer cell lines offers promising insights into the development of novel anticancer agents. These studies contribute to understanding the structure-activity relationships, paving the way for the design of more effective anticancer compounds (Hafez et al., 2013).
Luminescent Properties
Research on metal-organic frameworks (MOFs) incorporating azaarylpyrazole carboxylic acids has revealed unique luminescence properties, suggesting applications in sensing, imaging, and light-emitting devices. These studies not only provide a foundation for the development of functional materials but also highlight the versatility of pyrazole derivatives in constructing complex structures with desirable photophysical characteristics (Liu et al., 2013).
将来の方向性
特性
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-11(6-9)10(8-16-17)12(18)19/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMFHCBDEVRZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=NN2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2572337.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2572338.png)







![6-Chloro-3-[(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B2572350.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)